molecular formula C12H11FN2OS B2966376 3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one CAS No. 2189434-95-3

3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one

Cat. No.: B2966376
CAS No.: 2189434-95-3
M. Wt: 250.29
InChI Key: UNOYSNYZCMCNPK-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and antibacterial research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Quinazolinone scaffolds are recognized for their diverse pharmacological potential, including documented antibacterial, anticancer, and anti-inflammatory activities . The specific substitution pattern on this compound is strategically designed to optimize its biological activity and physicochemical properties. The 3-cyclopropyl group is a privileged structure in medicinal chemistry, known to enhance metabolic stability and influence the molecule's interaction with biological targets . The 5-fluoro substituent is a common modification used to fine-tune electronic properties, potentially increasing potency and improving cell membrane permeability . The 2-(methylthio) moiety can serve as a key functional handle for further synthetic elaboration, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies . Key Research Applications: • Infectious Disease Research: This compound is a valuable scaffold for developing novel antibacterial agents, particularly for investigating new therapeutic strategies against persistent infections . • Medicinal Chemistry & SAR Exploration: The structure serves as a versatile intermediate for synthesizing diverse quinazolinone libraries. Researchers can utilize the methylthio group for cross-coupling reactions or oxidation to explore a wide chemical space and elucidate SAR . • Biochemical Mechanism Studies: Quinazolinone derivatives have been reported to exhibit activity against various enzyme targets. This compound can be used in biochemical assays to probe mechanisms of action and identify novel enzyme inhibitors . Researchers are directed to consult the relevant scientific literature for comprehensive safety data and handling procedures prior to use. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

3-cyclopropyl-5-fluoro-2-methylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-17-12-14-9-4-2-3-8(13)10(9)11(16)15(12)7-5-6-7/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOYSNYZCMCNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C12H11FN2OS and a molecular weight of 250.29 g/mol, is characterized by its unique structural features, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of key biological targets associated with cancer and other diseases. The following sections detail the findings from recent research.

Anticancer Activity

Numerous studies have highlighted the compound's anticancer properties:

  • Inhibition of Cancer Cell Lines : The compound has shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values reported at approximately 2.09 μM and 2.08 μM, respectively .
  • Mechanism of Action : Research indicates that this compound acts as a potent inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGF), both critical in tumor growth and angiogenesis .

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activity:

  • Carbonic Anhydrase Inhibition : It has been identified as a strong inhibitor of carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance .

Table of Biological Activity

Activity Type Target IC50 Value (μM) Reference
Anticancer (MCF-7)Breast Cancer2.09
Anticancer (HepG2)Liver Cancer2.08
EGFR InhibitionEpidermal Growth Factor10
VEGF InhibitionVascular Endothelial GrowthNot specified
Carbonic Anhydrase InhibitionCarbonic AnhydraseNot specified

Case Study 1: Antitumor Efficacy

In a study focusing on the antitumor efficacy of quinazoline derivatives, this compound was evaluated alongside other compounds. The results indicated that it significantly reduced tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Interaction Studies

Another investigation assessed the interaction of this compound with various enzymes involved in cancer progression. The findings suggested that it not only inhibits EGFR but also modulates downstream signaling pathways, enhancing its efficacy against resistant cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinazolinone Derivatives

Compound Name Substituents Molecular Weight Synthesis Method Key Features/Applications References
3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one 3-cyclopropyl, 5-fluoro, 2-methylthio Not provided Not specified in evidence Potential anticancer activity -
2-((4-Oxo-3,4-dihydroquinazolin-2-yl)methylthio)quinazolin-4(3H)-one 2-(methylthio linked to another quinazolinone) Not provided NaOH/ethanol, 50°C, overnight Dimeric structure; basic conditions
2-methylquinazolin-4(3H)-one 2-methyl ~162.18 Electrochemical (acetic acid) Eco-friendly synthesis; anticancer
2-chloro-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one 2-chloro, 3-(2,3-dimethylphenyl) ~314.78 Commercial synthesis Available commercially ($188/250 mg)
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one 3-ethyl, 2-(oxazole-thio-chlorophenyl) 411.9 Not specified High molecular weight; complex substituents

Structural and Functional Comparisons

  • Substituent Effects: The cyclopropyl group at position 3 in the target compound may enhance metabolic stability compared to ethyl () or dimethylphenyl () groups, which are bulkier and could hinder receptor binding . The 5-fluoro substituent likely improves bioavailability and target affinity, a feature absent in non-fluorinated analogs (e.g., and ) .
  • Synthesis Methods :

    • Electrochemical synthesis () offers advantages such as mild conditions (room temperature) and eco-friendly reagents compared to traditional methods requiring heating or strong bases () .
    • Commercial availability of analogs like 2-chloro-3-(2,3-dimethylphenyl)quinazolin-4(3H)-one () highlights scalability challenges for more complex derivatives like the target compound .

Q & A

Q. What are the common synthetic routes for 3-substituted quinazolin-4(3H)-ones, and how can cyclopropane groups be introduced?

The synthesis of 3-substituted quinazolin-4(3H)-ones typically involves cyclization reactions using substituted anilines and carbonyl-containing reagents. For cyclopropane introduction, cyclopropylamine derivatives are reacted with intermediates like 2-thioquinazolin-4(3H)-one precursors. One-pot methods using trifluoroacetic acid (TFA) as a cyclizing agent and CF3 source have been reported for trifluoromethylated analogs, though substitutions like cyclopropyl may require tailored alkylation or nucleophilic displacement steps .

Q. What spectroscopic techniques are critical for confirming the structure of 3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and fluorine integration. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the quinazolinone carbonyl. X-ray crystallography, though less common, resolves stereochemical ambiguities in cyclopropane-containing derivatives .

Q. How can the quinazolinone core be functionalized to study structure-activity relationships (SAR)?

Functionalization at the 2-(methylthio) position is achieved via nucleophilic substitution (e.g., replacing methylthio with other thiols or heterocycles). The 3-cyclopropyl group can be modified using alkylation or cross-coupling reactions. Fluorine at position 5 is typically retained for electronic effects but can be replaced via halogen exchange under palladium catalysis .

Q. What purification methods are effective for isolating quinazolin-4(3H)-one derivatives?

Column chromatography (silica gel, eluting with ethyl acetate/hexane) is standard. Recrystallization from ethanol or aqueous mixtures improves purity for crystalline derivatives. For polar intermediates, preparative HPLC with C18 columns is recommended .

Q. What are key intermediates in synthesizing this compound?

Critical intermediates include 5-fluoroanthranilic acid derivatives for constructing the quinazolinone core and cyclopropylamine for N3 substitution. 2-(Methylthio) groups are introduced via thiolation of 2-chloroquinazolinones using sodium thiomethoxide .

Advanced Research Questions

Q. How do structural modifications at the 2-(methylthio) position influence reactivity in nucleophilic substitution reactions?

The methylthio group acts as a leaving group, with reactivity modulated by electron-withdrawing substituents (e.g., 5-fluoro) on the quinazolinone core. Steric hindrance from the 3-cyclopropyl group may slow substitution kinetics. Computational studies (DFT) can predict activation barriers for displacement with amines or thiols .

Q. What strategies address low yields in one-pot syntheses of trifluoromethylated quinazolinones, and can they be adapted for fluoro/cyclopropyl analogs?

Low yields in trifluoromethylation often stem from competing side reactions. Optimizing TFA stoichiometry, using Lewis acid catalysts (e.g., ZnCl2), or microwave-assisted heating improves efficiency. For fluoro/cyclopropyl derivatives, similar strategies may apply, but fluorine’s electronegativity requires adjusted reaction temperatures .

Q. How do computational methods aid in predicting biological targets for this compound?

Molecular docking and pharmacophore modeling against fungal CYP51 or bacterial gyrase (common targets for quinazolinones) can prioritize derivatives for testing. MD simulations assess binding stability, while QSAR models correlate substituent electronic parameters (Hammett σ) with activity .

Q. What contradictory data exists regarding substituent effects on antifungal activity in quinazolin-4(3H)-ones?

Studies show 2-(methylthio) groups enhance antifungal activity against Fusarium oxysporum, but 3-cyclopropyl substitution may reduce solubility, offsetting gains. For example, 2-phenylmethyl-3-(2-fluorophenyl) analogs outperformed cyclopropyl derivatives in C. capsici assays, highlighting trade-offs between lipophilicity and target engagement .

Q. How can in vitro assays be optimized to evaluate the antifungal activity of this compound?

Broth microdilution (CLSI M38/M44) with standardized fungal strains (e.g., Candida albicans, Aspergillus fumigatus) is recommended. Adding 0.1% Tween-80 improves compound solubility. Time-kill assays and synergy studies with fluconazole can clarify mechanisms and resistance profiles .

Methodological Notes

  • Synthetic Optimization : For reproducibility, document reaction parameters (e.g., TFA equivalents, catalyst loading) meticulously .
  • SAR Studies : Prioritize substitutions at positions 2 and 3, as these most impact bioactivity and pharmacokinetics .
  • Data Analysis : Use multivariate statistics to disentangle electronic, steric, and solubility effects in bioactivity data .

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